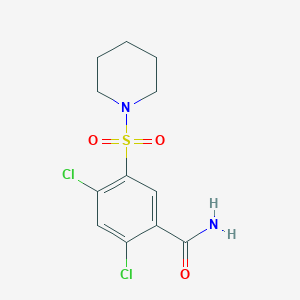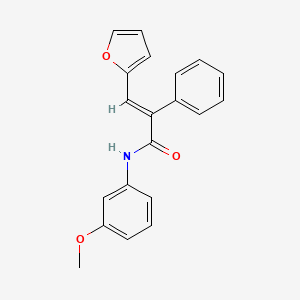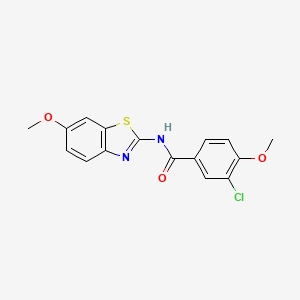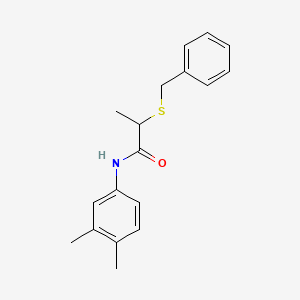![molecular formula C14H22N2O3S B4986278 1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide](/img/structure/B4986278.png)
1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide, also known as Mempes, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide is not fully understood, but it is believed to act on various ion channels and receptors, including voltage-gated sodium channels, NMDA receptors, and TRPV1 receptors. 1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide has been shown to modulate the activity of these channels and receptors, which could explain its potential therapeutic effects.
Biochemical and Physiological Effects
1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide has been shown to have various biochemical and physiological effects, including the modulation of ion channel activity, the inhibition of cancer cell growth, and the reduction of neuropathic pain. However, further studies are needed to fully understand the effects of 1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide on the human body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide in lab experiments is its potential therapeutic applications in various fields. However, there are also some limitations to using 1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide, including its potential toxicity and the need for further studies to fully understand its effects.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide, including the development of new drug candidates based on its structure, the exploration of its potential therapeutic applications in various fields, and the further investigation of its mechanism of action. Additionally, future studies could focus on the optimization of the synthesis method for 1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide and the evaluation of its toxicity and pharmacokinetics.
In conclusion, 1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper, highlighting the importance of further studies to fully understand its potential therapeutic applications.
Synthesemethoden
1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide can be synthesized through a multistep process that involves the reaction of 2-methylbenzenesulfonyl chloride with morpholine, followed by the reaction of the resulting compound with 2-aminoethyl methanesulfonate. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide has been identified as a potential drug candidate for the treatment of various diseases, including cancer, epilepsy, and neuropathic pain. In neuroscience, 1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide has been shown to modulate the activity of certain ion channels, which could have implications for the treatment of neurological disorders. In cancer research, 1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide has been shown to inhibit the growth of certain cancer cell lines, making it a potential candidate for the development of anticancer drugs.
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-N-(2-morpholin-4-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-13-4-2-3-5-14(13)12-20(17,18)15-6-7-16-8-10-19-11-9-16/h2-5,15H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSUOIXWZKHRMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4986203.png)


![N,N-diallyl-3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4986229.png)
![ethyl 5-(aminocarbonyl)-2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4986231.png)
![methyl 4-[5-(3-bromobenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4986239.png)

![2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B4986249.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4986271.png)
![1-(3-methoxyphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B4986285.png)


![N-[1-[(3-chloro-4-methoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4986312.png)
